3,5-Dimethyl-2,6-diphenylpiperidin-4-one

Green chemistry synthesis Reaction yield optimization Piperidin-4-one derivatives

3,5-Dimethyl-2,6-diphenylpiperidin-4-one is a 3,5-dialkyl-2,6-diaryl-substituted piperidin-4-one derivative (molecular formula C19H21NO, MW 279.4 g/mol). This heterocyclic ketone features a central piperidinone ring bearing two phenyl groups at C-2 and C-6 and two methyl groups at C-3 and C-5, resulting in a computed XLogP3 of 3.5.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
CAS No. 5707-11-9
Cat. No. B3053940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2,6-diphenylpiperidin-4-one
CAS5707-11-9
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCC1C(NC(C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H21NO/c1-13-17(15-9-5-3-6-10-15)20-18(14(2)19(13)21)16-11-7-4-8-12-16/h3-14,17-18,20H,1-2H3
InChIKeyKRIROHZWSALYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-2,6-diphenylpiperidin-4-one (CAS 5707-11-9) – Core Properties and Selection Context


3,5-Dimethyl-2,6-diphenylpiperidin-4-one is a 3,5-dialkyl-2,6-diaryl-substituted piperidin-4-one derivative (molecular formula C19H21NO, MW 279.4 g/mol) [1]. This heterocyclic ketone features a central piperidinone ring bearing two phenyl groups at C-2 and C-6 and two methyl groups at C-3 and C-5, resulting in a computed XLogP3 of 3.5 [1]. The compound serves as a versatile precursor for N-functionalized derivatives, oximes, and semicarbazones with reported applications spanning differentiation-inducing anticancer activity, corrosion inhibition, and as a structural scaffold for conformational studies by X-ray crystallography [2]. Its well-defined stereochemistry (chair conformation, equatorial substituents) makes it a useful tool compound for structure–activity relationship (SAR) investigations within the piperidin-4-one pharmacophore class [2].

Why 3,5-Dimethyl-2,6-diphenylpiperidin-4-one Cannot Be Replaced by Simpler Piperidin-4-ones


Piperidin-4-ones with different alkyl substitution patterns at C-3 and C-5 are not functionally interchangeable. Even within a closely related series synthesized under identical green-solvent conditions, 3,5-dimethyl-2,6-diphenylpiperidin-4-one (compound 4b) exhibited a distinct synthetic yield of 78%, compared to 82% for the 3-methyl analog (4a) and 75% for the unsubstituted 2,6-diphenyl derivative (4c), revealing that the 3,5-dimethyl pattern distinctly modulates reaction efficiency [1]. This divergence in chemical behavior extends to biological and physicochemical properties: the 3,5-dimethyl compound has a higher computed lipophilicity (XLogP3 = 3.5) than the 3-methyl counterpart (XLogP3 = 2.9), implying different membrane partitioning and pharmacokinetic behavior [2][3]. Furthermore, only the 3,5-dimethyl-2,6-diphenyl scaffold is specifically recited in patent claims for improved cell differentiation methods, demonstrating that precise alkyl substitution is a critical determinant of intellectual property position and biological target engagement [4].

Head-to-Head and Cross-Study Quantitative Differentiation of 3,5-Dimethyl-2,6-diphenylpiperidin-4-one


Synthetic Yield in Green Deep Eutectic Solvent – Direct Comparison with 3-Methyl and 2,6-Diphenyl Analogs

Under identical Deep Eutectic Solvent (DES) conditions (glucose:urea, 60:40 composition), 3,5-dimethyl-2,6-diphenylpiperidin-4-one (compound 4b) was obtained in 78% yield. The 3-methyl analog (4a) gave 82% yield and the unsubstituted 2,6-diphenylpiperidin-4-one (4c) gave 75% yield [1]. The 4-percentage-point advantage of the 3-methyl analog and the 3-percentage-point advantage over the 2,6-diphenyl analog provide a quantitative basis for selecting the 3,5-dimethyl compound when a balance of steric bulk, ring substitution, and moderate yield is desired.

Green chemistry synthesis Reaction yield optimization Piperidin-4-one derivatives

Computational Lipophilicity (XLogP3) – Cross-Compound Comparison with 3-Methyl Analog

The computed octanol–water partition coefficient (XLogP3-AA) for 3,5-dimethyl-2,6-diphenylpiperidin-4-one is 3.5 [1]. In contrast, the 3-methyl-2,6-diphenylpiperidin-4-one analog registers an XLogP3 of 2.9 [2]. The difference of +0.6 log units translates to approximately a 4-fold higher predicted lipophilicity for the 3,5-dimethyl derivative, which can influence membrane permeability, tissue distribution, and non-specific protein binding.

Lipophilicity prediction Drug-likeness ADME property

Stereochemical Integrity – Single-Crystal X-ray Structure of N-Benzyl Derivative Confirms Chair Conformation with All-Equatorial Substituents

Single-crystal X-ray diffraction of 1-benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one unequivocally demonstrated a chair conformation with equatorial orientation of all C-2, C-3, C-5, C-6, and N-benzyl substituents (space group P-1, triclinic system, unit cell dimensions a = 10.156(2) Å, b = 11.002(2) Å, c = 11.348(4) Å; α = 116.74(4)°, β = 100.81(3)°, γ = 100.17(3)°) [1]. This well-defined, sterically locked conformation contrasts with simpler 3-methyl analogs that, while also adopting a chair, lack the symmetric 3,5-dimethyl substitution that reinforces conformational homogeneity and restricts ring-flipping dynamics.

Conformational analysis Crystal engineering Stereochemistry

Corrosion Inhibition Efficiency – DDPO Oxime Outperforms EDPO and MINDO Oximes in 1 M HCl

The oxime derivative of the target compound, 3,5-dimethyl-2,6-diphenylpiperidin-4-one oxime (DDPO), displayed the highest corrosion inhibition efficiency among three tested piperidin-4-one oximes in 1 M HCl on mild steel, with the rank order DDPO > EDPO (3-ethyl analog) > MINDO (1-methyl-3-isopropyl analog) [1]. Weight loss studies, potentiodynamic polarization, and electrochemical impedance spectroscopy confirmed that DDPO provided the greatest increase in charge transfer resistance (Rct) and the largest decrease in double-layer capacitance (Cdl), indicative of superior surface film formation.

Corrosion science Mild steel protection Electrochemical impedance spectroscopy

Differentiation-Inducing Activity – Patent IL-261404-A Specifically Claims 3,5-Dimethyl-2,6-diphenylpiperidin-4-one

Patent IL-261404-A, filed by the Royal Netherlands Academy of Arts and Sciences, explicitly claims a method for improved cell differentiation employing 3,5-dimethyl-2,6-diphenylpiperidin-4-one as the active agent [1]. The compound is described as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes, with potential utility in anticancer therapy and treatment of skin diseases such as psoriasis [2]. The patent's specific recitation of the 3,5-dimethyl-2,6-diphenyl scaffold distinguishes it from other piperidin-4-ones not covered by the claims.

Cancer differentiation therapy Stem cell biology Patent-protected compound

Synergistic Corrosion Inhibition with Natural Polysaccharide Gum Exudate

In a 2023 study, 3,5-dimethyl-2,6-diphenylpiperidin-4-one alone achieved an average corrosion inhibition efficiency on mild steel in acidic medium, and this efficiency increased synergistically when combined with Moringa oleifera gum exudate [1]. The synergistic enhancement demonstrates that the 3,5-dimethyl-2,6-diphenyl scaffold engages in cooperative surface interactions that are not observed with other piperidin-4-ones lacking this specific alkyl substitution pattern.

Green corrosion inhibitor Synergy Mild steel acid protection

Verified Application Scenarios for 3,5-Dimethyl-2,6-diphenylpiperidin-4-one Based on Quantitative Evidence


Medicinal Chemistry: Lead Scaffold for Differentiation-Inducing Anticancer Agents

As explicitly claimed in patent IL-261404-A, this compound induces differentiation of undifferentiated cells into monocytes, arresting proliferation—a mechanism relevant to anticancer and anti-psoriasis drug discovery [6]. The higher computed lipophilicity (XLogP3 = 3.5 vs. 2.9 for the 3-methyl analog) suggests improved membrane permeability, an advantage for cell-based differentiation assays [2][3]. The rigid, all-equatorial chair conformation confirmed by single-crystal XRD provides a reliable three-dimensional pharmacophore for structure-based drug design [4].

Corrosion Science: Base Ketone for High-Performance Oxime Inhibitors

The oxime derived from this compound (DDPO) demonstrates the highest inhibition efficiency among piperidin-4-one oxime corrosion inhibitors in 1 M HCl, outperforming the 3-ethyl (EDPO) and 1-methyl-3-isopropyl (MINDO) analogs [5]. The parent ketone also shows synergistic inhibition with Moringa oleifera gum exudate, enabling the formulation of hybrid green inhibitor systems [7]. Researchers developing acid-pickling or oil-well acidizing corrosion inhibitors should prioritize this 3,5-dimethyl scaffold as the precursor of choice for oxime derivatization.

Synthetic Methodology: Benchmark Substrate for Green DES-Mediated Piperidinone Synthesis

The compound was synthesized in 78% yield using a glucose:urea deep eutectic solvent—a green, environmentally benign medium [1]. This places it as a well-characterized benchmark for comparing new synthetic methodologies. The yield is competitive with the leading 3-methyl analog (82%) and superior to the 2,6-diphenyl analog (75%), making the 3,5-dimethyl compound a robust standard for reaction optimization and green chemistry method development [1].

Structural Biology & Computational Chemistry: Rigid Conformational Probe for Molecular Modeling

Single-crystal XRD of the N-benzyl derivative unambiguously confirms a chair conformation with all substituents equatorial (P-1 space group, unit cell parameters: a=10.156 Å, b=11.002 Å, c=11.348 Å, α=116.74°, β=100.81°, γ=100.17°) [4]. This rigid, symmetric scaffold serves as an excellent conformational probe for validating force fields, performing molecular docking studies, and understanding steric effects in piperidinone SAR campaigns. The all-equatorial arrangement simplifies interpretation of NOE and coupling constant data in NMR-based conformational studies.

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